1-Aminonaphthalene-3-methanol

Description

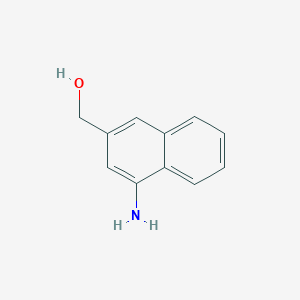

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(4-aminonaphthalen-2-yl)methanol |

InChI |

InChI=1S/C11H11NO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7,12H2 |

InChI Key |

ZNWWGMBPBPZPMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)CO |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 1 Aminonaphthalene 3 Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. For 1-aminonaphthalene-3-methanol, both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the amino protons. The chemical shifts are influenced by the electron-donating amino group and the hydroxymethyl substituent, as well as the anisotropic effects of the naphthalene (B1677914) ring system.

The aromatic region will display a complex pattern of signals corresponding to the six protons on the naphthalene ring. These protons are chemically non-equivalent and their signals will be split due to spin-spin coupling with neighboring protons. The protons on the same ring as the substituents (H-2 and H-4) will be the most affected. The proton at the C-2 position is anticipated to be a singlet, influenced by the adjacent amino and methanol groups. The proton at C-4 would likely appear as a doublet. The remaining aromatic protons (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) in the downfield region, typically between 7.0 and 8.0 ppm.

The methylene protons of the -CH₂OH group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. Its predicted chemical shift would be around 4.7 ppm. The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent, but it is expected in the region of 1.5-4.0 ppm. Similarly, the amino protons will give rise to a broad singlet, with a chemical shift that can vary, but is generally found between 3.5 and 5.0 ppm for primary aromatic amines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| -CH₂OH | ~4.7 | s |

| -OH | 1.5 - 4.0 | br s |

| -NH₂ | 3.5 - 5.0 | br s |

Note: Predicted values are based on computational models and may vary from experimental data. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum of this compound will show eleven distinct signals, corresponding to the ten carbon atoms of the naphthalene ring and the one carbon of the methanol group. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

The carbon atom bearing the amino group (C-1) is expected to be significantly shielded, appearing at a lower chemical shift (around 140-145 ppm) compared to the unsubstituted C-1 of naphthalene. Conversely, the carbon attached to the hydroxymethyl group (C-3) will also have its chemical shift influenced by both the hydroxyl and amino functionalities. The quaternary carbons of the naphthalene ring (C-4a and C-8a) will also be identifiable. The remaining aromatic carbons will resonate in the typical range for naphthalene derivatives, between approximately 110 and 135 ppm. The carbon of the methanol group (-CH₂OH) is expected to appear in the aliphatic region, typically around 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C | 110 - 145 |

| -CH₂OH | 60 - 65 |

Note: Predicted values are based on computational models and may vary from experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, N-H, C-H, C-N, C-O, and aromatic C=C bonds.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is likely involved in hydrogen bonding.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methylene group (-CH₂) will appear in the region of 2850-2960 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the naphthalene ring will give rise to several sharp bands in the region of 1400-1600 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the range of 1000-1075 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine will likely be observed in the 1250-1350 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1590-1650 cm⁻¹.

O-H Bending: The O-H in-plane bending vibration may be found in the 1330-1440 cm⁻¹ region.

Table 3: Predicted FT-IR Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch (Alcohol) | 1000 - 1075 |

| C-N Stretch (Amine) | 1250 - 1350 |

| N-H Bend (Amine) | 1590 - 1650 |

Note: Predicted frequencies are based on typical ranges for the respective functional groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the naphthalene aromatic system. The presence of the electron-donating amino group will significantly influence the absorption maxima (λ_max) compared to unsubstituted naphthalene.

Naphthalene itself exhibits characteristic absorption bands. The introduction of an amino group at the 1-position typically causes a red shift (bathochromic shift) of these bands and an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The hydroxymethyl group at the 3-position is expected to have a smaller effect on the UV-Vis spectrum.

The spectrum would likely show two main absorption bands characteristic of naphthalene derivatives, often referred to as the ¹Lₐ and ¹Lₑ bands. The ¹Lₐ band is typically more intense and appears at a shorter wavelength, while the ¹Lₑ band is weaker and appears at a longer wavelength, often showing fine vibrational structure. For 1-aminonaphthalene, the absorption maximum is around 320 nm. It is expected that this compound will have a similar UV-Vis profile, with λ_max values in the ultraviolet region, likely showing a primary absorption band around 240-260 nm and a secondary, longer-wavelength band around 320-340 nm. The exact positions and intensities of these bands would be sensitive to the solvent used.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) |

| π → π* (¹Lₐ) | ~240 - 260 |

| π → π* (¹Lₑ) | ~320 - 340 |

Note: Predicted values are based on data for analogous compounds and may vary with solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and can also provide valuable insights into its structure through the analysis of fragmentation patterns.

For aromatic amines like 1-aminonaphthalene derivatives, the molecular ion peak is typically observed, often as an odd number due to the presence of a nitrogen atom. libretexts.org In the case of the parent compound, 1-naphthylamine (B1663977), the molecular weight is 143.18 g/mol , and its mass spectrum shows a prominent molecular ion peak. nih.govnist.gov The fragmentation of such compounds often involves characteristic losses. For instance, in the mass spectrum of methanol, a simple alcohol, common fragments include the loss of a hydrogen atom (M-1) to form the [CH₂OH]⁺ ion (m/z 31), which is often the base peak, and the loss of a hydroxyl radical (M-17) to form the [CH₃]⁺ ion (m/z 15). docbrown.info

A study on 1-naphthylamine using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) mass spectrometry identified the [M+H]⁺ ion at an exact mass of 143.07350. massbank.eu This high-resolution mass spectrometry provides very accurate mass measurements, aiding in the confirmation of the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis | Description | Predicted Observation |

| Molecular Ion Peak (M⁺) | The ion of the intact molecule. | Expected at m/z corresponding to the molecular weight of C₁₁H₁₁NO. |

| [M+H]⁺ Ion | The protonated molecule, common in ESI. | Expected at an m/z one unit higher than the molecular weight. |

| Major Fragment Ions | Ions formed by the cleavage of bonds. | Fragments corresponding to the loss of H, OH, CH₂OH, and other characteristic cleavages of the naphthalene ring. |

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

While specific X-ray diffraction data for this compound is not available in the provided results, studies on related naphthalene derivatives offer significant insights. For example, the crystal structure of 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride was determined using X-ray powder diffraction (XRPD). cambridge.org This compound was found to crystallize in a monoclinic system with the space group P2₁/m. cambridge.org The analysis of its diffraction pattern allowed for the determination of the unit cell parameters. cambridge.org

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial as different polymorphs can exhibit different physical properties. Research on a naphthyl-containing N-salicylidenaniline derivative revealed the existence of two polymorphic modifications. rsc.org These polymorphs, one crystallizing in the monoclinic space group P2₁/c and the other in the orthorhombic space group Pbca, were characterized by single-crystal and powder X-ray diffraction. rsc.org This highlights the importance of crystallization conditions in determining the final solid-state structure.

X-ray diffraction has also been used to investigate the structure of liquid naphthalene derivatives, such as 1-methylnaphthalene (B46632) and 1-chloronaphthalene, providing information on intermolecular distances and molecular packing in the liquid state. researchgate.net

Table 2: Crystallographic Data for a 1-Aminonaphthalene Analog

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride | Monoclinic | P2₁/m | a = 16.257(8) Å, b = 9.236(7) Å, c = 13.221(6) Å, β = 94.87(5)° | cambridge.org |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element in a compound. This data is used to determine the empirical formula of a substance, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity and purity.

The molecular formula of 1-aminonaphthalene is C₁₀H₉N, with a molecular weight of 143.18 g/mol . nih.govnist.gov For this compound, the addition of a methanol group (-CH₂OH) to the naphthalene ring would alter the elemental composition. The molecular formula for this compound is C₁₁H₁₁NO.

The expected elemental composition for C₁₁H₁₁NO would be:

Carbon (C): (11 * 12.01) / 173.21 * 100% ≈ 76.27%

Hydrogen (H): (11 * 1.01) / 173.21 * 100% ≈ 6.40%

Nitrogen (N): (1 * 14.01) / 173.21 * 100% ≈ 8.09%

Oxygen (O): (1 * 16.00) / 173.21 * 100% ≈ 9.24%

Experimental results from elemental analysis should closely match these theoretical values to confirm the stoichiometric composition of a synthesized sample of this compound. Studies on the polymerization of 1-naphthylamine have utilized elemental analysis to determine the composition of the resulting polymer films. researchgate.net Similarly, research on various 1-naphthylamine derivatives implicitly relies on the confirmed elemental composition of the starting materials and products for accurate characterization. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₁NO)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 76.27 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 6.40 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.09 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.24 |

| Total | 173.23 | 100.00 |

Theoretical and Computational Chemistry of 1 Aminonaphthalene 3 Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular geometry and electronic structure of 1-Aminonaphthalene-3-methanol. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its ground state.

For the related compound 1-aminonaphthalene, fluorescence excitation spectroscopy has been used to probe changes in geometry upon electronic excitation. researchgate.net It was found that in the ground state (S₀), the amino group is pyramidally distorted and rotated about the C-NH₂ bond. researchgate.net Upon excitation to the S₁ state, the C-NH₂ bond length is significantly reduced, and the amino group flattens. researchgate.net Similar computational studies on this compound would likely reveal the influence of the methanol (B129727) substituent on the geometry of the naphthalene (B1677914) core and the amino group.

DFT calculations also provide a detailed picture of the electronic distribution within the molecule. By calculating parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electronic nature of the compound can be elucidated. researchgate.net

Table 1: Representative Theoretical Bond Parameters for a Naphthalene Core (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.42 | |

| C-N | ~1.38 | |

| C-C-C (aromatic) | 118 - 122 | |

| C-C-N | ~120 |

Note: This table is illustrative and based on general parameters for similar aromatic amines. Precise values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations can help in understanding the nature of electronic transitions, such as the π-π* transitions characteristic of aromatic systems.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the stretching and bending of the N-H, O-H, and C-H bonds, as well as the vibrations of the naphthalene ring.

For the parent molecule, naphthalene, computational studies have been performed to analyze its vibrational wave numbers. researchgate.net Similar analyses for this compound would provide a detailed understanding of its vibrational properties.

Investigation of Reaction Energetics and Transition States

Computational chemistry allows for the investigation of the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, the feasibility and mechanism of a reaction can be explored. For instance, the activation barrier for a particular reaction can be determined, providing insight into the reaction rate. mdpi.com

An example of such an investigation is the study of the reaction of 2-naphthylamines with methanal, where the activation barriers and thermochemistry of various reaction steps were calculated. mdpi.com Similar computational studies could be applied to understand the reactivity of the amino and methanol groups of this compound in various chemical transformations, such as electrophilic substitution or oxidation reactions.

Modeling of Tautomeric Forms and Conformational Analysis

This compound can potentially exist in different tautomeric forms and conformations. The amino group can participate in tautomerism, and the methanol substituent can rotate, leading to various conformers.

Computational methods can be used to model these different forms and determine their relative stabilities. By calculating the energies of various tautomers and conformers, the most likely structures to be present under different conditions can be predicted. For example, in a study of a related system, the tautomerization of an unstable intermediate was found to be a rapid process. mdpi.com This type of analysis is crucial for understanding the chemical behavior and potential biological activity of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Donor-Acceptor Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals provide insights into the donor-acceptor properties of a molecule and its propensity to undergo certain types of reactions. numberanalytics.com

For this compound, the HOMO is expected to be located primarily on the electron-rich aminonaphthalene ring, indicating its electron-donating (nucleophilic) character. The LUMO, on the other hand, represents the ability of the molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. numberanalytics.com

FMO analysis can be used to predict the outcomes of various reactions, such as cycloadditions and electrophilic aromatic substitutions. wikipedia.orgslideshare.net For instance, in a reaction with an electrophile, the electrophile would preferentially attack the positions on the naphthalene ring where the HOMO has the largest electron density.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are typical energy ranges for similar aromatic amines and would need to be specifically calculated for this compound.

In Silico Studies of Molecular Interactions and Ligand Behavior

In silico studies, which are computational simulations, are widely used to investigate the interactions of molecules with biological targets, such as proteins and nucleic acids. These studies are fundamental in the field of drug discovery and molecular biology.

For this compound, molecular docking simulations could be performed to predict its binding mode and affinity to various enzymes or receptors. These simulations would involve placing the molecule into the active site of a target protein and calculating the binding energy based on the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

By analyzing the results of these simulations, researchers can gain insights into the potential biological activity of this compound and identify key structural features responsible for its binding. This information can guide the design of new molecules with improved affinity and selectivity.

Advanced Applications of 1 Aminonaphthalene 3 Methanol and Its Derivatives in Chemical Research

Role as Key Building Blocks in Complex Organic Synthesis

The bifunctional nature of 1-aminonaphthalene-3-methanol makes it a valuable precursor in the construction of intricate molecular architectures, ranging from polycyclic systems to biologically active frameworks and functional polymers.

Precursors for Polycyclic Compounds (e.g., 14-aza-12-oxasteroids, highly substituted naphthalenes)

Naphthalene-based amino-alcohols, which are structurally analogous to this compound, are key intermediates in the synthesis of complex polycyclic compounds like heterosteroids. A notable example is the concise, transition-metal-free, four-step synthesis of 14-aza-12-oxasteroids. lawdata.com.twnih.govmdpi.com This process begins with readily available 2-naphthol (B1666908) analogues, which are converted to the corresponding 2-naphthylamines via the Bucherer reaction. nih.govmdpi.com Subsequent ortho-acylation through the Sugasawa reaction, followed by reduction, yields the crucial naphthalene-based amino-alcohol intermediate. nih.govmdpi.com This intermediate then undergoes a tandem reaction involving double dehydration and double intramolecular cyclization with various oxo-acids. nih.govmdpi.com This one-pot reaction cascade efficiently forms a C-N bond, a C-O bond, and an amide bond, thereby constructing the tetracyclic steroid framework. nih.govmdpi.com

The following table summarizes the synthesis of various 14-aza-12-oxasteroid analogues from naphthalene-based amino alcohols, demonstrating the versatility of this synthetic strategy.

| Naphthalene (B1677914) Amino-alcohol Precursor | Keto Acid | Resulting 14-aza-12-oxasteroid | Yield |

| Amino-alcohol 3a | Levulinic acid | 4a | 78% |

| Amino-alcohol 3b | Levulinic acid | 4b | 75% |

| Amino-alcohol 3c | Levulinic acid | 4c | 70% |

| Amino-alcohol 3d | Levulinic acid | 4d | 65% |

| Amino-alcohol 3e | 2-Carboxybenzaldehyde | 4i | 55% |

| Amino-alcohol 3f | 4-Acetylbutyric acid | 4k | 40% |

Furthermore, the aminonaphthalene scaffold is fundamental to creating highly substituted naphthalenes. nih.gov Modern synthetic methods, such as the stereoselective Still-Gennari modification of the Horner-Wadsworth-Emmons olefination, allow for the synthesis of (E)-benzylidenesuccinonitrile precursors from a wide array of commercially available benzaldehydes. nih.gov These precursors then undergo a Brønsted acid-mediated benzannulation to yield diverse 1-aminonaphthalene derivatives with yields ranging from 35-95%. nih.gov This accessibility to varied substitution patterns on the naphthalene ring is crucial for tuning the properties of the final molecules. nih.gov

Synthesis of Biologically Relevant Frameworks (e.g., fluorine-aryl ethers, prodrugs)

The aminonaphthalene core is a key feature in many biologically active molecules. For instance, the development of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug, has utilized naphthalene-based structures. An example is the oxazolidine (B1195125) derivative of propranolol, a beta-blocker. This derivative, 3-isopropyl-5-(1-naphthoxymethyl)oxazolidine, acts as a prodrug that is stereoselectively hydrolyzed by liver enzymes to release the active propranolol. researchgate.net This demonstrates the utility of the naphthyl-methanol framework in creating controlled-release drug delivery systems. researchgate.net

The synthesis of fluorine-aryl ethers, a common motif in medicinal chemistry, can also involve aminonaphthalene derivatives. While general methods for aryl ether synthesis exist, the presence of the amino and methanol (B129727) groups on the naphthalene ring in this compound offers handles for directing and facilitating such coupling reactions, allowing for the creation of complex, biologically relevant frameworks.

Derivatization for Functional Materials and Polymers

The polymerization of aminonaphthalene derivatives leads to the formation of functional materials with interesting electronic and optical properties. Poly(1-naphthylamine) (PNA) nanoparticles have been synthesized via the chemical polymerization of 1-naphthylamine (B1663977). nih.gov These PNA nanoparticles exhibit high specific capacitance, making them promising materials for supercapacitors. nih.gov The polymerization process involves dissolving 1-naphthylamine in hydrochloric acid and then adding an initiator like ammonium (B1175870) peroxydisulfate, which leads to the formation of PNA nanoparticles. nih.gov

Furthermore, thin polymer films of 1-aminonaphthalene have been created using plasma polymerization in a DC discharge. researchgate.net These films hold promise for applications in organic luminescent devices. researchgate.net The ability to form both nanoparticles and thin films from aminonaphthalene precursors highlights the versatility of this chemical class in materials science.

| Polymer Type | Synthesis Method | Precursor | Potential Application |

| Nanoparticles | Chemical Polymerization | 1-Naphthylamine | Supercapacitors, Photocatalysis |

| Thin Film | Plasma Polymerization | 1-Naphthylamine | Organic Luminescent Devices |

Development of Chemosensors and Molecular Probes

The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, excellent candidates for the development of chemosensors and molecular probes. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence emission.

A fluorescent probe based on a naphthalene derivative (probe F6) has been synthesized and shown to be highly selective for detecting Aluminum ions (Al³⁺). nih.govmdpi.com The probe's fluorescence intensity increases significantly in the presence of Al³⁺, with a detection limit as low as 8.73 × 10⁻⁸ mol/L. nih.govmdpi.com The binding ratio between the probe and Al³⁺ was determined to be 2:1. nih.govmdpi.com Such sensors have practical applications, for instance, in determining the Al³⁺ content in traditional medicines. nih.govmdpi.com

Similarly, multi-ion fluorescent sensors based on rhodamine and naphthalene have been developed for the selective detection of various metal ions, including Fe³⁺, Al³⁺, Cr³⁺, and Hg²⁺, through a "turn-on" fluorescence mechanism. nih.gov The strategic combination of the naphthalene fluorophore with other recognition units allows for the creation of highly selective and sensitive detection systems for environmental and biological monitoring.

Derivatizing Reagents in Analytical Chemistry

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to analyze compounds that lack a chromophore, which is required for UV detection. The amino and hydroxyl groups of this compound make it and its derivatives suitable for use as derivatizing reagents.

A derivative of 1-naphthylmethylamine, 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB), has been used as a derivatizing agent for the HPLC analysis of trace amounts of methanol in samples with high water content, such as herbal medicines. lawdata.com.twjfda-online.com Methanol itself does not have a chromophore, but after reacting with NAOB, it forms a derivative that can be easily detected by HPLC. lawdata.com.twjfda-online.com This method is effective for quantifying methanol content and ensuring the safety of commercial products. lawdata.com.twjfda-online.com

Applications in Bio-Imaging and Molecular Recognition (as chemical tools)

The fluorescent properties of naphthalene derivatives are also harnessed in the field of bio-imaging and molecular recognition. These compounds can be designed as probes to visualize biological processes or to bind selectively to specific biomolecules.

A novel ratiometric fluorescent probe, Ac-DEVD-PABC-Naph, has been developed for detecting the activity of caspase-3, a key enzyme involved in apoptosis (programmed cell death). frontiersin.orgul.ie This probe incorporates a 1,8-naphthalimide (B145957) fluorophore linked to a peptide sequence that is specifically recognized and cleaved by caspase-3. frontiersin.orgul.ie Upon cleavage, the probe releases the naphthalimide fluorophore, causing a change in the fluorescence emission that allows for the sensitive and quantitative visualization of enzyme activity. frontiersin.orgul.ie Such tools are invaluable for apoptosis research and the development of new drugs. frontiersin.orgul.ie

Furthermore, the principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are being explored with naphthyridine derivatives. mdpi.com By designing receptors with specific hydrogen bonding capabilities, researchers can achieve effective binding to biologically relevant molecules like biotin (B1667282) analogues. mdpi.com The amino and hydroxyl groups present in this compound provide ideal sites for modification to create such tailored host molecules for specific recognition tasks.

Environmental Chemistry and Degradation Studies of Aminonaphthalene Analogs

Biodegradation Pathways and Enzymatic Mechanisms

The biodegradation of aminonaphthalene compounds is a critical process in their environmental dissipation. Microbial communities in soil and water have demonstrated the capacity to degrade these compounds through various enzymatic pathways. A key initial step in the aerobic biodegradation of 1-naphthylamine (B1663977), which is structurally analogous to 1-Aminonaphthalene-3-methanol, is glutamylation.

Recent research has elucidated a specific pathway in Pseudomonas sp. strain JS3066 for the degradation of 1-naphthylamine. This pathway is initiated by a glutamine synthetase-like enzyme, NpaA1, which catalyzes the glutamylation of 1-naphthylamine. This enzymatic step is crucial as it prepares the molecule for subsequent oxidation. The γ-glutamylated 1-naphthylamine is then oxidized to 1,2-dihydroxynaphthalene, which subsequently enters the well-established naphthalene (B1677914) degradation pathway via catechol. The gene cluster responsible for the initial steps of this degradation, including the dioxygenase system, has been identified. The enzyme NpaA1 has been shown to have a broad substrate specificity, suggesting it could potentially act on derivatives like this compound.

Aerobic biodegradation of 1-naphthylamine has also been observed in various environmental matrices. For instance, in flooded soil samples, native bacteria were capable of degrading 1-naphthylamine under aerobic conditions, with optimal degradation occurring at pH ranges of 5.5-6.0 and 7.0-7.5. In one study, 86% of the initial 1-naphthylamine was degraded in soil over a 200-day period. The rate of biodegradation is influenced by temperature, with increased degradation observed at higher temperatures.

Table 1: Biodegradation of 1-Naphthylamine in Different Systems

| System | Organism/Community | Key Pathway/Mechanism | Degradation Extent/Rate | Reference |

| Pure Culture | Pseudomonas sp. strain JS3066 | Glutamylation followed by oxidation to 1,2-dihydroxynaphthalene | Mineralization | Recent (2024) study |

| Flooded Soil | Native Bacteria | Aerobic degradation | 86% degradation in 200 days | Published research |

| Activated Sludge | Domestic and Industrial | Aerobic oxidation | 80-84% depletion in 6 hours | Published research |

| River Water | - | Biodegradation | 1.4 µg/hr | Published research |

Photochemical Degradation Processes

Photochemical degradation, driven by sunlight, represents another significant pathway for the transformation of aminonaphthalene analogs in the environment. These processes can occur directly through the absorption of UV light or indirectly through reactions with photochemically generated reactive species.

Studies on 1-naphthylamine have shown that it can be effectively degraded by advanced oxidation processes (AOPs) that utilize UV light. For example, the Fe²⁺/Peroxymonosulfate (PMS)/UV system has been demonstrated to achieve 100% removal of 1-naphthylamine within 20 minutes, with a total organic carbon (TOC) removal of 83.5% after 1.5 hours. The optimal conditions for this process were found to be a pH of 2.98 and a UV wavelength of 254 nm. The primary degradation products identified in this system were lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone).

Table 2: Photochemical Degradation of 1-Naphthylamine

| Process | Conditions | Key Reactive Species | Major Degradation Products | Efficiency | Reference |

| UV/Fe²⁺/PMS | pH 2.98, UV 254 nm | Sulfate and Hydroxyl Radicals | Lawsone, Juglone | 100% removal in 20 min | Published research |

| Atmospheric Photodegradation | Ambient Atmosphere | Hydroxyl Radicals | - | Half-life of ~2 hours | Estimated data |

| Direct Photolysis | Aqueous Solution | - | 1,4-dihydroxynaphthalene, hydroxy-1,4-naphthoquinones | pH-dependent | Inferred from analogs |

Environmental Fate and Transport from a Chemical Transformation Perspective

The environmental fate and transport of aminonaphthalene analogs are intricately linked to their chemical transformations. The degradation products of biodegradation and photochemical processes will have their own distinct physical and chemical properties, which will govern their mobility and persistence in the environment.

1-Naphthylamine is expected to have low mobility in soil due to its tendency to adsorb to soil organic matter and clay particles. This adsorption is influenced by the compound's pKa of 3.92, which indicates that it will exist partially in its protonated form in acidic to neutral environments, and cations generally exhibit stronger adsorption. The transformation of 1-naphthylamine into more polar and water-soluble products, such as hydroxylated and quinone derivatives (e.g., lawsone and juglone), could potentially increase their mobility in soil and water.

The fate of these transformation products is also an important consideration. Juglone, for example, is known to be both microbially and abiotically degraded in soil, and its persistence is expected to be relatively short in soils with significant microbial activity. However, in low-fertility soils, accumulation of such degradation products could be a concern. The oxidation of 1-naphthylamine in the presence of environmental black carbons (like soot and biochar) can lead to the formation of coupling oligomers (dimers and trimers) and oxygen-containing oligomers. These larger, more complex molecules may have different transport and toxicity profiles compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.